molecular formula C21H20N2O5S2 B2464492 Methyl 3-{[2-(benzylamino)-2-oxoethyl](phenyl)sulfamoyl}thiophene-2-carboxylate CAS No. 895265-05-1

Methyl 3-{[2-(benzylamino)-2-oxoethyl](phenyl)sulfamoyl}thiophene-2-carboxylate

Cat. No. B2464492
CAS RN: 895265-05-1
M. Wt: 444.52
InChI Key: WDENZBJUKVQTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C22H22N2O5S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate” includes a thiophene ring, a sulfamoyl group, and a carboxylate group . The average mass of the molecule is 458.551 Da, and the monoisotopic mass is 458.097015 Da .


Physical And Chemical Properties Analysis

“Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate” is a solid compound. Its molecular weight is 458.55.

Scientific Research Applications

Photochemical Degradation of Crude Oil Components

Research by Andersson and Bobinger (1996) on the photochemical degradation of methylated benzothiophenes in aqueous solutions elucidates the fate of crude oil components post-oil spill, revealing oxidation and ring-opening reactions leading to sulfobenzoic acid as a primary degradation product. This study demonstrates the environmental implications of thiophene derivatives in the natural degradation processes of oil spills, highlighting the potential application of such compounds in environmental science and pollution management (Andersson & Bobinger, 1996).

Thiophenes as Traps for Benzyne

The work by Reinecke, Del Mazza, and Obeng (2003) explores the reactions of thiophenes with benzyne, forming products that suggest a mechanism involving [4+2]-cycloaddition followed by ring-opening. This research could inform the development of synthetic routes in organic chemistry, particularly in the synthesis of complex organic molecules and intermediates, demonstrating the versatility of thiophene derivatives in synthetic organic chemistry (Reinecke, Del Mazza, & Obeng, 2003).

Palladium-catalyzed Methylation and Arylation

Giri et al. (2007) describe the use of palladium-catalyzed reactions for the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, a method that underscores the importance of thiophene derivatives in facilitating novel bond formations. This study is particularly relevant to medicinal chemistry and the development of pharmaceuticals, showcasing the role of sulfur-containing compounds in the synthesis of complex molecules (Giri et al., 2007).

Future Directions

Thiophene derivatives, including “Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate”, continue to attract interest in both academia and industry due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

methyl 3-[[2-(benzylamino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)20-18(12-13-29-20)30(26,27)23(17-10-6-3-7-11-17)15-19(24)22-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENZBJUKVQTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(benzylamino)-2-oxoethyl](phenyl)sulfamoyl}thiophene-2-carboxylate

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